molecular formula C21H32NO8PS B13694181 S-[2-[[[(5,5-Dimethyl-4-oxohexyl)oxy](4-nitrophenoxy)phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate

S-[2-[[[(5,5-Dimethyl-4-oxohexyl)oxy](4-nitrophenoxy)phosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate

Cat. No.: B13694181
M. Wt: 489.5 g/mol
InChI Key: XYNHHFNDNTZGNK-UHFFFAOYSA-N
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Description

S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate is a complex organophosphorus compound characterized by a phosphorothioate backbone with multiple substituents. The molecule features a 4-nitrophenoxy group, a 5,5-dimethyl-4-oxohexyl chain, and a 2,2-dimethylpropanethioate moiety.

Properties

Molecular Formula

C21H32NO8PS

Molecular Weight

489.5 g/mol

IUPAC Name

S-[2-[(5,5-dimethyl-4-oxohexoxy)-(4-nitrophenoxy)phosphoryl]oxyethyl] 2,2-dimethylpropanethioate

InChI

InChI=1S/C21H32NO8PS/c1-20(2,3)18(23)8-7-13-28-31(27,29-14-15-32-19(24)21(4,5)6)30-17-11-9-16(10-12-17)22(25)26/h9-12H,7-8,13-15H2,1-6H3

InChI Key

XYNHHFNDNTZGNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCCOP(=O)(OCCSC(=O)C(C)(C)C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of (5,5-Dimethyl-4-oxohexyl)oxy Intermediate

  • Starting from commercially available 5,5-dimethyl-4-oxohexanol or corresponding aldehyde precursors, the hydroxy group is converted into a suitable leaving group or directly used for phosphorylation.
  • Protection/deprotection steps may be employed to ensure selectivity.
  • The keto group at position 4 remains intact to maintain the oxo functionality.

Preparation of 4-Nitrophenyl Phosphorochloridate

  • 4-Nitrophenol is reacted with phosphorus oxychloride (POCl3) or similar phosphoryl chlorides to generate 4-nitrophenyl phosphorochloridate.
  • This intermediate is highly reactive and serves as the electrophilic phosphorus center for subsequent nucleophilic attack.

Assembly of the Phosphoryl Core

  • The (5,5-dimethyl-4-oxohexyl)oxy moiety is introduced by nucleophilic substitution on the phosphorochloridate intermediate, forming a mixed phosphate ester.
  • Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) and bases like triethylamine or 4-dimethylaminopyridine (DMAP) to scavenge HCl.
  • Temperature control is critical, often maintained at 0 °C to room temperature to prevent side reactions.

Introduction of the Ethyl Spacer and Thioester Group

  • The ethyl spacer bearing a thiol or protected thiol group is then coupled to the phosphoryl intermediate.
  • This step may involve reaction with 2-mercaptoethyl derivatives or direct esterification with 2,2-dimethylpropanethioic acid derivatives.
  • Activation of the carboxyl or thiol group for esterification can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
  • The final product is purified by chromatography (e.g., silica gel column chromatography) and characterized for purity (>98% purity reported).

Data Table Summarizing Preparation Parameters

Step Reactants / Intermediates Reaction Conditions Key Reagents / Catalysts Notes
1 5,5-Dimethyl-4-oxohexanol or aldehyde precursor Anhydrous solvent, inert atmosphere Protective groups as needed Maintain keto group integrity
2 4-Nitrophenol + POCl3 0 °C to RT, dry solvent POCl3, base (e.g., pyridine) Formation of 4-nitrophenyl phosphorochloridate
3 (5,5-Dimethyl-4-oxohexyl)oxy + 4-nitrophenyl phosphorochloridate 0 °C to RT, dry solvent, base (e.g., DMAP) Triethylamine or DMAP Nucleophilic substitution on phosphorus
4 Phosphoryl intermediate + 2,2-Dimethylpropanethioate ethyl derivative Coupling agent (DCC or CDI), RT DCC or CDI Esterification to form thioester linkage
5 Purification Chromatography (silica gel) Solvent gradient Purity > 98% confirmed by HPLC

Research and Literature Insights

  • The patent literature (TWI678373B) indicates similar phosphoryl derivatives are synthesized through phosphorochloridate intermediates, emphasizing the importance of controlling moisture and temperature to avoid hydrolysis and side reactions.
  • The use of 4-nitrophenyl groups as leaving groups is common in phosphorylation chemistry due to their good leaving ability, facilitating subsequent nucleophilic displacement.
  • The thioester moiety introduction is often done in the final step to avoid premature hydrolysis or oxidation of the sulfur-containing group.
  • Analytical data such as NMR, mass spectrometry, and HPLC are utilized to confirm the structure and purity of the final compound.
  • The compound’s stability and reactivity profile suggest careful handling under inert atmosphere during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which S-2-[[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. For example, the compound may inhibit or activate certain enzymes, leading to alterations in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: phosphorothioate/phosphonothioate backbones, nitrophenoxy substituents, and branched alkyl/aryl chains. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Key Substituents Application/Activity Stability/Reactivity Notes
Target Compound C₂₄H₃₆NO₈PS (theoretical)* 4-nitrophenoxy, 5,5-dimethyl-4-oxohexyl Not explicitly reported (inferred agrochemical) Likely moderate hydrolysis resistance due to steric hindrance
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) C₁₄H₁₄NO₄PS 4-nitrophenoxy, ethyl, phenyl Insecticide (acetylcholinesterase inhibition) High lipophilicity; moderate environmental persistence
O-2,2-Dimethylpropyl methylphosphonothioic acid, dicyclohexylammonium salt C₆H₁₄O₂PS·C₈H₁₂N 2,2-dimethylpropyl, methyl Not reported (likely experimental) Enhanced solubility due to ammonium salt form
O-Ethyl S,S-diphenyl phosphorodithioate (Edifenphos) C₁₄H₁₅O₂PS₂ Ethyl, diphenyl Fungicide (membrane disruption) Rapid degradation in aqueous environments

*Theoretical molecular formula derived from IUPAC name.

Key Findings:

This group is critical in agrochemicals for targeting enzyme active sites (e.g., acetylcholinesterase). The 5,5-dimethyl-4-oxohexyl chain in the target compound introduces steric bulk, which may reduce enzymatic degradation compared to EPN’s simpler ethyl chain.

Stability and Bioactivity :

  • Phosphorothioates like Edifenphos exhibit lower environmental persistence due to hydrolytic cleavage of the P–S bond. The target compound’s branched alkyl groups (e.g., 2,2-dimethylpropanethioate) may slow hydrolysis, extending its half-life.
  • The dicyclohexylammonium salt in ’s compound highlights formulation strategies to improve solubility, a feature absent in the target compound but relevant for drug delivery optimization.

Structural-Activity Relationships (SAR): Branched vs. Linear Chains: Linear chains (e.g., EPN’s ethyl group) favor membrane penetration, while branched chains (e.g., target compound’s 5,5-dimethyl-4-oxohexyl) may enhance target specificity by reducing off-site interactions. Thioate vs. Dithioate: The target compound’s monothioate structure (P=O, P–S) contrasts with Edifenphos’s dithioate (P=S, P–S), which affects redox stability and metal-binding capacity.

Biological Activity

S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate, known by its CAS number 1770840-95-3, is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on current research findings.

Structure and Composition

The molecular formula of S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate is C21H32NO8PS. Its molecular weight is approximately 489.52 g/mol. The compound features multiple functional groups, including a phosphonate moiety and a nitrophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H32NO8PS
Molecular Weight489.52 g/mol
IUPAC NameS-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate
Purity≥98%

The biological activity of S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate is hypothesized to involve interactions with specific enzymes and cellular pathways. Initial studies suggest that the compound may act as an inhibitor of certain phosphatases or kinases, potentially altering metabolic processes within cells.

Potential Biological Effects:

  • Antioxidant Activity : The presence of the nitrophenyl group may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary data indicate that the compound could inhibit enzymes involved in cellular signaling pathways.
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction through caspase activation.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, indicating its potential as an anticancer agent.
  • Antioxidant Activity : In a separate assay evaluating oxidative stress markers, the compound demonstrated a notable reduction in malondialdehyde (MDA) levels in treated cells, suggesting its role as an antioxidant.

Summary of Findings

Study TypeObservation
Cytotoxicity AssaySignificant cytotoxic effects at 10-50 µMPotential anticancer agent
In Vivo StudyReduced tumor growthSupports therapeutic potential
Antioxidant AssayDecreased MDA levelsExhibits antioxidant properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-[2-[[(5,5-Dimethyl-4-oxohexyl)oxyphosphoryl]oxy]ethyl] 2,2-Dimethylpropanethioate, given its phosphorothioate and 4-nitrophenoxy functional groups?

  • Methodological Answer :

  • Step 1 : Utilize phosphoramidite chemistry for coupling the 4-nitrophenoxy phosphate group to the 5,5-dimethyl-4-oxohexyl backbone. Protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or other acid-labile protecting agents to prevent side reactions .
  • Step 2 : Introduce the thioester moiety (2,2-dimethylpropanethioate) via nucleophilic substitution under anhydrous conditions, ensuring controlled pH (7–8) to avoid hydrolysis of the phosphorothioate bond .
  • Step 3 : Purify intermediates using reverse-phase HPLC with a C18 column, monitoring purity via UV-Vis (λ = 260–280 nm) due to the 4-nitrophenoxy chromophore .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 31^{31}P-NMR to confirm phosphorylation (δ = -1 to +5 ppm for phosphorothioates) and 1^{1}H-NMR to verify alkyl/aryl substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode to detect molecular ions ([M-H]^-) and fragmentation patterns of the phosphorothioate group .
  • Chromatography : Monitor degradation products via thin-layer chromatography (TLC) with iodine staining for sulfur-containing moieties .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store at -20°C under argon to prevent oxidation of the thioester group. Use amber vials to shield the 4-nitrophenoxy group from UV-induced decomposition .
  • Solvent Compatibility : Avoid aqueous buffers at pH > 8, which hydrolyze phosphorothioates. Use anhydrous acetonitrile or dichloromethane for stock solutions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the phosphorothioate group in enzymatic or catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the P-S bond to assess susceptibility to nucleophilic attack. Compare with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate interactions between the compound and enzyme active sites (e.g., phosphatases) using software like GROMACS. Focus on hydrogen bonding with the 4-nitrophenoxy group .

Q. What strategies optimize the compound’s interaction with enzymatic targets, given its thioester moiety?

  • Methodological Answer :

  • Enzyme Assays : Conduct inhibition studies with acetylcholinesterase or carboxylesterases, monitoring activity via Ellman’s reagent (DTNB) for thioester cleavage .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified alkyl chains (e.g., replacing 5,5-dimethyl-4-oxohexyl with cyclohexyl) and compare IC50_{50} values .

Q. How can researchers resolve contradictions in catalytic activity data across different experimental setups (e.g., pH, solvent polarity)?

  • Methodological Answer :

  • Multivariate Analysis : Apply Design of Experiments (DoE) to isolate variables (pH, temperature, ionic strength). Use JMP or Minitab to model interactions between solvent polarity and reaction rates .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., O-ethyl O-(4-nitrophenyl) phenylphosphonothioate) to identify systemic errors in assay protocols .

Data Contradiction Analysis Framework

Contradiction Observed Hypothesis Validation Method Reference
Variable enzymatic inhibition at pH 7 vs. 8Protonation state of phosphorothioate affects bindingTitrate compound in buffer and measure pKa via UV-Vis
Divergent HPLC retention times in acetonitrile vs. methanolSolvent polarity alters column interactionRe-run with standardized mobile phase (e.g., 70:30 MeCN:H2O)

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